molecular formula C10H10N4S B174098 N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine CAS No. 196204-80-5

N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine

Cat. No.: B174098
CAS No.: 196204-80-5
M. Wt: 218.28 g/mol
InChI Key: HHGPWLAMFCJBAM-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine is a heterocyclic compound that features both imidazole and benzothiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzothiazole with an imidazole derivative under acidic or basic conditions. The reaction may require a catalyst such as a Lewis acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium azide.

Major Products Formed

The major products formed from these reactions include N-oxides, imidazoline derivatives, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine exhibits antimicrobial properties. Studies show it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated its effectiveness against resistant strains of Staphylococcus aureus.

Anticancer Properties
The compound has been investigated for its anticancer potential. It was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. A notable study reported that derivatives of this compound showed significant cytotoxicity against breast cancer cells .

Anti-inflammatory Effects
In preclinical models, this compound has shown promise as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines positions it as a potential treatment for inflammatory diseases .

Biological Research Applications

Enzyme Inhibition Studies
The compound's imidazole moiety allows it to interact with metal ions in enzymes, potentially inhibiting their activity. Research has focused on its role as an inhibitor of certain metalloproteinases involved in disease processes such as cancer metastasis .

Interaction with Biological Macromolecules
Studies have explored how this compound interacts with DNA and proteins. These interactions are crucial for understanding its mechanism of action and therapeutic applications .

Material Science Applications

Development of New Materials
Due to its unique chemical structure, this compound is being investigated for use in developing new materials with specific electronic and optical properties. Its application in organic semiconductors and photovoltaic devices is under exploration.

Case Studies

Study Title Focus Area Findings
Antimicrobial Efficacy of Benzothiazole DerivativesAntimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus strains.
Cytotoxicity of Novel HeterocyclesAnticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values indicating high potency .
Inhibition of Metalloproteinases by Imidazole DerivativesEnzyme InhibitionShowed promising results in inhibiting enzyme activity linked to cancer progression .

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The benzothiazole moiety can interact with various biological receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Shares the benzothiazole moiety but lacks the imidazole ring.

    Imidazole: Contains the imidazole ring but lacks the benzothiazole moiety.

    Benzimidazole: Similar structure but with a fused benzene and imidazole ring.

Uniqueness

N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine is unique due to the presence of both imidazole and benzothiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.

Biological Activity

N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine is a compound of significant interest in pharmaceutical research due to its various biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

Chemical Identification

  • Molecular Formula: C10H10N4S
  • Molecular Weight: 218.27 g/mol
  • CAS Number: 196204-79-2

The compound features a benzothiazole moiety linked to a dihydroimidazole ring, which is crucial for its biological activity.

2. Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

3.1 Antitumor Activity

Recent studies have demonstrated that derivatives of N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol can exhibit potent antitumor effects. For instance:

CompoundCell LineIC50 (µM)
5lSISO2.38
5mSISO3.77
Reference (Cisplatin)SISO0.24–1.96

The most active compounds inhibited the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines effectively, with IC50 values indicating strong cytotoxicity .

3.2 Induction of Apoptosis

Research indicates that certain derivatives induce apoptosis in cancer cells. For example, compound 5m showed increased early and late apoptotic cell percentages when treated at IC50 concentrations, suggesting a mechanism involving programmed cell death .

3.3 Antioxidant Properties

A study on a related compound (N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl) amine) indicated significant effects on antioxidant levels in vivo:

Vitamin Level (µg/mL)Control GroupTest Group
Vitamin A0.82 ± 0.140.62 ± 0.17
Vitamin E8.62 ± 1.306.55 ± 1.50
Vitamin C9.64 ± 2.037.33 ± 1.53
MDA (nmol/mL)1.84 ± 0.373.99 ± 0.77

This study concluded that the compound increased oxidative stress by elevating malondialdehyde (MDA) levels while depleting antioxidant vitamins .

The biological activities of N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol derivatives may be attributed to their ability to interact with cellular targets involved in proliferation and apoptosis pathways:

  • Inhibition of Platelet Aggregation: Some derivatives have shown potential as inhibitors of human blood platelet aggregation induced by adrenaline or ADP .

5. Case Studies

Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various derivatives on human cancer cell lines, it was found that modifications to the benzothiazole moiety significantly influenced the compounds' efficacy against specific cancer types.

Properties

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-2-8-9(15-6-13-8)5-7(1)14-10-11-3-4-12-10/h1-2,5-6H,3-4H2,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGPWLAMFCJBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=CC3=C(C=C2)N=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573881
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196204-80-5
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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